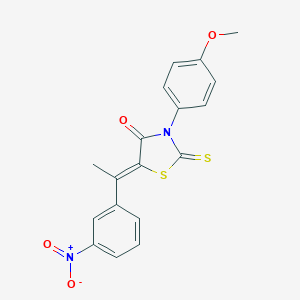![molecular formula C21H25N5O4 B241510 ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)
ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of Ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for maintaining tissue homeostasis. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate in lab experiments is its potent antitumor activity, which makes it an attractive candidate for drug discovery and development. However, the compound's limited solubility in water can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research involving Ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate. One potential area of focus is the development of new synthetic methods for producing the compound, which could improve its yield and purity. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity concerns. Finally, there is potential for the compound to be used in combination with other drugs or therapies to enhance its antitumor activity and improve treatment outcomes.
Synthesemethoden
The synthesis of Ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate involves the reaction of 2-amino-4,6-dimethylpyridine-3-carboxylic acid ethyl ester with 4-morpholineethanamine hydrochloride, followed by the addition of triethylamine and 2-chloroacetyl chloride. The resulting product is then treated with sodium methoxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, it has been found to possess potential antibacterial and antifungal activity.
Eigenschaften
Molekularformel |
C21H25N5O4 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
ethyl 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H25N5O4/c1-3-30-21(28)15-13-16-19(23-18-14(2)5-4-6-26(18)20(16)27)25(17(15)22)8-7-24-9-11-29-12-10-24/h4-6,13,22H,3,7-12H2,1-2H3 |
InChI-Schlüssel |
PYXAIPOMQPZIPD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCN4CCOCC4 |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)

methanone](/img/structure/B241437.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)



![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)
